molecular formula C21H26N2O6S B2994393 N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4,5-trimethoxybenzamide CAS No. 923106-82-5

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4,5-trimethoxybenzamide

Cat. No.: B2994393
CAS No.: 923106-82-5
M. Wt: 434.51
InChI Key: UTOZBCFMWQKPSC-UHFFFAOYSA-N
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Description

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4,5-trimethoxybenzamide is a synthetic organic compound featuring an intricate structure. It plays a significant role in various scientific disciplines due to its unique chemical properties.

Preparation Methods

Synthetic Routes:

  • Synthesis of the Isoquinoline Core: : Starting from 1,2,3,4-tetrahydroisoquinoline, the compound undergoes a series of oxidation and substitution reactions to form 3,4-dihydroisoquinolin-2(1H)-one.

  • Sulfonylation Step: : The isoquinoline derivative is then subjected to sulfonylation using sulfonyl chloride, resulting in the formation of the sulfonyl isoquinoline derivative.

  • Formation of the Amide: : Finally, the sulfonyl isoquinoline derivative reacts with 3,4,5-trimethoxybenzoyl chloride in the presence of a base to form the final compound, N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4,5-trimethoxybenzamide.

Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for scalability. These processes ensure high yields and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The compound can undergo oxidation reactions, primarily at the isoquinoline core and the trimethoxybenzamide moiety.

  • Reduction: : Reduction can target the sulfonyl group or the isoquinoline ring.

  • Substitution: : Various substitutions can occur, particularly on the benzamide and isoquinoline parts of the molecule.

Common Reagents and Conditions:
  • Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride

  • Substitution Reagents: : Halides, nitriles, and organometallic reagents

Major Products Formed: Depending on the reaction type, the products can range from different functionalized derivatives to ring-opened or -closed structures.

Scientific Research Applications

Chemistry:

  • Used in the synthesis of advanced materials

  • Acts as a precursor or intermediate in the creation of more complex organic molecules

Biology:
  • Studied for its potential as a bioactive compound

  • Investigated for enzyme inhibition properties

Medicine:
  • Explored for its pharmacological activity

Industry:
  • Used in developing specialized coatings and materials

  • Potential use in electronic applications due to its stability and unique properties

Mechanism of Action

The compound exerts its effects through multiple pathways:

  • Enzyme Inhibition: : It binds to specific enzymes, altering their activity

  • Receptor Interaction: : It can bind to various biological receptors, influencing signal transduction pathways

  • Cellular Uptake: : The compound can be taken up by cells, where it exerts its biochemical effects

Comparison with Similar Compounds

Unique Features:

  • The presence of the sulfonyl isoquinoline moiety

  • Unique combination of trimethoxybenzamide, contributing to its distinctive properties

Similar Compounds:
  • N-(2-((isoquinolin-1-yl)sulfonyl)ethyl)-3,4,5-trimethoxybenzamide: : Similar structure but lacks the dihydroisoquinoline part

  • 3,4,5-Trimethoxybenzamide: : Shares the trimethoxybenzamide moiety but lacks the sulfonyl and isoquinoline parts

  • Isoquinoline Derivatives: : Various compounds with isoquinoline structures used in different applications

This compound is a fascinating subject of study due to its diverse applications and complex structure, opening doors to multiple scientific investigations and industrial innovations.

Biological Activity

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4,5-trimethoxybenzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Compound Overview

  • Chemical Structure : The compound features a sulfonamide linkage and a trimethoxybenzamide moiety, which are crucial for its biological activity.
  • Molecular Formula : C₁₈H₁₉N₂O₃S
  • Molecular Weight : 362.42 g/mol

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of 3,4-Dihydroisoquinoline : This can be achieved through the Pictet-Spengler reaction involving an aromatic aldehyde and an amine.
  • Sulfonylation : The isoquinoline is treated with sulfonyl chloride in the presence of a base (e.g., triethylamine).
  • Coupling with Trimethoxybenzoyl Chloride : The sulfonylated intermediate is then coupled with trimethoxybenzoyl chloride to yield the final product.

This compound exhibits several biological activities:

  • Antidepressant Effects : It is believed to interact with neurotransmitter systems such as serotonin (5-HT) and norepinephrine (NE), potentially increasing their levels in the central nervous system.
  • Anticonvulsant Activity : Preliminary studies suggest that this compound may have efficacy against seizures, making it a candidate for further research in epilepsy treatment.
  • Antifungal Properties : The compound has shown activity against various pathogenic fungi, indicating potential applications in treating fungal infections.

Case Studies and Research Findings

Several studies have investigated the biological effects of similar compounds:

  • Antiapoptotic Activity :
    • A study on derivatives of 3,4-dihydroisoquinoline showed significant antiapoptotic properties against renal ischemia/reperfusion injury in rats. The mechanism involved inhibition of caspase-3 and modulation of cytochrome C levels .
    • Table 1: Summary of Antiapoptotic Activity
      CompoundIC50 (μM)Caspase InhibitionHistopathological Findings
      2c10.46YesNormal renal tissue
      2g12.34YesMinimal damage
  • Cytotoxicity Studies :
    • Compounds similar to this compound were tested against cancer cell lines like HeLa. Results indicated varying degrees of cytotoxicity with selectivity towards non-cancerous cells .

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O6S/c1-27-18-12-17(13-19(28-2)20(18)29-3)21(24)22-9-11-30(25,26)23-10-8-15-6-4-5-7-16(15)14-23/h4-7,12-13H,8-11,14H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTOZBCFMWQKPSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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